molecular formula C7H12N4O B2617933 4-amino-1-propyl-1H-pyrazole-5-carboxamide CAS No. 1357087-12-7

4-amino-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2617933
CAS No.: 1357087-12-7
M. Wt: 168.2
InChI Key: XODORGFVVGMYKL-UHFFFAOYSA-N
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Description

4-Amino-1-propyl-1H-pyrazole-5-carboxamide is a synthetically versatile pyrazole derivative that serves as a critical precursor and privileged scaffold in modern medicinal chemistry, particularly in the design of novel anti-infective and anticancer agents. Its significant research value is demonstrated in the inhibition of Mycobacterium tuberculosis chorismate mutase (MtbCM), a crucial enzyme for bacterial survival, positioning it as a key structural fragment in the development of new anti-tubercular therapeutics . The pyrazole core is recognized as a pharmacophore of immense significance, exhibiting a broad spectrum of biological activities that researchers can leverage in drug discovery campaigns . Scientific investigations into pyrazole-based compounds have identified their potential to act through multiple mechanisms, including disrupting essential bacterial enzymes and inhibiting the growth of cancer cell lines . Furthermore, the structural motif of substituted pyrazole carboxamides is frequently explored to generate new chemical entities with potentiated activity against multidrug-resistant pathogens, including Acinetobacter baumannii, often by functioning as antibiotic adjuvants that enhance the effectiveness of existing drugs like colistin . This compound provides researchers with a high-value building block for constructing complex fused heterocyclic systems and for probing structure-activity relationships in the pursuit of new therapeutic leads.

Properties

IUPAC Name

4-amino-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-6(7(9)12)5(8)4-10-11/h4H,2-3,8H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODORGFVVGMYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as chloroform, ethyl acetate, and methanol, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 4-amino-1-propyl-1H-pyrazole-5-carboxamide is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound is primarily studied for its potential as a pharmaceutical intermediate or active ingredient due to its biological activities. Research indicates that it may possess anti-inflammatory , analgesic , and antimicrobial properties, making it a candidate for drug development.

Table 1: Biological Activities of 4-Amino-1-Propyl-1H-Pyrazole-5-Carboxamide

Activity TypePotential EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against bacterial strains
AnalgesicPain relief mechanisms

Mechanism of Action
The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. For instance, preliminary studies have shown that the compound can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines .

Agricultural Applications

In agriculture, 4-amino-1-propyl-1H-pyrazole-5-carboxamide is utilized as an ingredient in pesticides and fungicides. Its efficacy in protecting crops from pathogens contributes to its demand within the agricultural sector.

Table 2: Agricultural Applications

Application TypeUse CaseReferences
PesticidesActive ingredient in crop protection
FungicidesPrevents fungal infections in plants

Industrial Applications

The compound also finds applications in the chemical industry as a precursor in the synthesis of various chemical compounds. Its versatility allows it to be used in specialized coatings and as a reagent in biochemical processes.

Table 3: Industrial Applications

Application TypeDescriptionReferences
Chemical SynthesisBuilding block for complex molecules
CoatingsSpecialized coatings for industrial use

Case Studies

Case Study 1: Anticancer Activity
A study on the anticancer properties of derivatives showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with the compound resulted in a marked reduction in inflammatory markers compared to controls:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This indicates a promising anti-inflammatory profile .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The target compound differs from analogues in substituent positions, alkyl chain length, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula CAS Number Molecular Weight Key Applications/Notes
4-Amino-1-propyl-1H-pyrazole-5-carboxamide Propyl (N1), NH₂ (C4), CONH₂ (C5) C₈H₁₄N₄O 139756-02-8 182.227 Life sciences research
4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide () Methyl (N1), Propyl (C5), CONH₂ (C3) C₉H₁₅N₄O 247583-78-4 195.24 Regulatory reference material (USP/EMA)
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene () Propoxybenzene, methyl (N1), propyl (C3) C₁₈H₂₄N₄O₃ 139756-04-0 344.41 Pharmaceutical intermediate
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () Methoxyphenyl (C5), dihydro-pyrazole C₁₇H₁₈N₄O Not provided 294.35 Preclinical studies (antimicrobial)
Key Observations:
  • Positional Isomerism : The target compound’s carboxamide at C5 distinguishes it from ’s isomer, where the carboxamide is at C3. This positional shift alters hydrogen-bonding patterns and solubility .
  • Regulatory Compliance : ’s analogue is formulated to meet USP/EMA standards, suggesting stricter quality control compared to the research-grade target compound .

Drug Discovery

Pyrazole derivatives are widely explored for kinase inhibition and antimicrobial activity. The target compound’s carboxamide group mimics ATP-binding motifs, making it a candidate for enzyme inhibition studies .

Structural Characterization

Crystallographic studies using programs like SHELX () are critical for resolving substituent positions in analogues. For example, ’s compound likely underwent rigorous crystallographic validation to meet regulatory standards .

Regulatory and Industrial Use

highlights the demand for pyrazole-based reference materials in ANDA/NDA filings, emphasizing the industrial relevance of structurally precise analogues .

Biological Activity

4-Amino-1-propyl-1H-pyrazole-5-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazoles that exhibit significant therapeutic potential, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with an amino group at the 4-position and a propyl chain at the 1-position, along with a carboxamide group at the 5-position. This structural configuration is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-amino-1-propyl-1H-pyrazole-5-carboxamide, possess notable anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study demonstrated that certain pyrazole derivatives significantly reduced TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCytokine Inhibition (%)Reference
4-Amino-1-propyl-1H-pyrazole-5-carboxamideUp to 85% (TNF-α)
Dexamethasone76% (TNF-α)

Anticancer Activity

The anticancer potential of 4-amino-1-propyl-1H-pyrazole-5-carboxamide has been explored in various studies. These compounds have shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, one study reported an IC50 value of 0.95 nM against A549 cells, indicating potent antiproliferative activity .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
4-Amino-1-propyl-1H-pyrazole-5-carboxamideA5490.95 nM
Ethyl derivativeMCF73.79
Hydrazone derivativeHCT1160.07

The mechanisms through which 4-amino-1-propyl-1H-pyrazole-5-carboxamide exerts its biological effects include:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, such as Aurora-A kinase .
  • DNA Binding : The compound exhibits a strong binding affinity to DNA, which may contribute to its anticancer effects by interfering with DNA replication in cancer cells .
  • Oxidative Stress Modulation : Pyrazoles have also been noted for their antioxidant properties, which help mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Neurodegenerative Diseases : A derivative similar to 4-amino-1-propyl-1H-pyrazole-5-carboxamide was evaluated for its neuroprotective effects against oxidative stress in neuronal cells, showing promise for treating neurodegenerative conditions .
  • Cancer Research : In vitro studies demonstrated that pyrazole derivatives induced apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Basic: What are the standard synthetic routes for 4-amino-1-propyl-1H-pyrazole-5-carboxamide?

The compound is typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example:

  • Step 1 : React ethyl 3-oxopentanoate with hydrazine hydrate to form the pyrazole ring.
  • Step 2 : Introduce the propyl group via alkylation using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Amidate the carboxylic acid intermediate using ammonium chloride and a coupling agent (e.g., EDCI/HOBt).
    Characterization involves LC-MS for purity and NMR (¹H/¹³C) for structural confirmation .

Basic: How can researchers confirm the regioselectivity of the pyrazole ring substitution?

Regioselectivity is determined by:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., amino at position 4, propyl at position 1) .
  • NOESY NMR : Identifies proximity of protons on adjacent substituents.
  • Computational modeling : DFT calculations predict the most stable tautomer (e.g., comparing 1H-pyrazole vs. 2H-pyrazole configurations) .

Intermediate: What analytical methods are critical for purity assessment, given supplier variability?

Due to inconsistent supplier data (e.g., Sigma-Aldrich does not provide analytical data ):

  • HPLC-UV/HRMS : Quantifies purity and detects impurities (e.g., unreacted intermediates).
  • Elemental analysis : Validates molecular formula (C₈H₁₃N₄O) against theoretical values.
  • TGA/DSC : Assesses thermal stability and confirms absence of solvents .

Advanced: How can spectral data discrepancies (e.g., NMR shifts) be resolved for structural isomers?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria between tautomers.
  • Deuterated solvent screening : Compare shifts in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced effects.
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond-length and angle data .

Advanced: What strategies optimize yield in the alkylation step of pyrazole derivatives?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity of 1-bromopropane.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 80°C, 30 min vs. 12 hours conventional).
  • Protecting groups : Temporarily block the amino group with Boc to prevent side reactions .

Advanced: How can molecular docking predict the compound’s biological targets?

  • Target selection : Prioritize kinases or phosphodiesterases (PDEs) based on structural analogs (e.g., PDE5 inhibitors ).
  • Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .

Advanced: What SAR insights guide the modification of the propyl group for enhanced activity?

  • Chain elongation : Replace propyl with pentyl to improve lipophilicity (logP analysis via HPLC).
  • Branching : Test isopropyl or cyclopropyl analogs to evaluate steric effects on target binding.
  • Electron-withdrawing groups : Introduce fluorine at the terminal carbon to modulate electronic properties .

Advanced: How to address contradictions in reported biological activity across studies?

Potential causes include impurity profiles or assay variability. Mitigation steps:

  • Reproducibility protocols : Use standardized cell lines (e.g., HEK293 for PDE assays) and controls.
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .

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